An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Trifunctional Linker for Bioconjugation
An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Trifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a versatile tool in bioconjugation and chemical biology. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in labeling and detection of biomolecules.
Core Concepts and Applications
N-(Azido-PEG2)-N-biotin-PEG3-acid possesses three distinct functional groups:
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An Azide Group (N₃): This moiety enables covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly specific and efficient, allowing for precise bioconjugation in complex biological mixtures.
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A Biotin Moiety: This vitamin has an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
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A Carboxylic Acid (-COOH): This terminal acid group can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces.
The PEG spacers (PEG2 and PEG3) incorporated into the linker's backbone enhance its solubility in aqueous buffers and reduce steric hindrance, which can improve the efficiency of conjugation reactions and the accessibility of the functional groups.
This unique combination of functionalities makes N-(Azido-PEG2)-N-biotin-PEG3-acid a valuable reagent for a variety of applications, including:
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Proteomics: Labeling and enrichment of specific protein populations for identification and quantification by mass spectrometry.
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Drug Delivery: Conjugation of targeting ligands, imaging agents, and therapeutic payloads to create multifunctional drug delivery systems.
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Surface Functionalization: Modification of nanoparticles, beads, and other surfaces to enable the attachment of biomolecules for diagnostic and research applications.
Chemical and Physical Properties
A summary of the key quantitative data for N-(Azido-PEG2)-N-biotin-PEG3-acid is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₅H₄₄N₆O₉S |
| Molecular Weight | 604.7 g/mol [1] |
| CAS Number | 2112731-59-4[1] |
| Purity | >96%[1] |
Experimental Protocols
The following section provides a detailed methodology for a key application of N-(Azido-PEG2)-N-biotin-PEG3-acid: the labeling of alkyne-modified proteins and their subsequent detection.
Protocol: Labeling of Alkyne-Modified Proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from a study that utilized a mixture of biotin-PEG-azide linkers for the identification of modified peptides in a proteomics workflow.
Materials:
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Alkyne-modified protein sample
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N-(Azido-PEG2)-N-biotin-PEG3-acid
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Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)
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Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
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Tris(benzyltriazolylmethyl)amine (TBTA) solution (1.7 mM in DMSO:tert-butanol 1:4 v/v)
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DMSO (Dimethyl sulfoxide)
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Phosphate-buffered saline (PBS)
Procedure:
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Preparation of Reagents:
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Prepare stock solutions of N-(Azido-PEG2)-N-biotin-PEG3-acid in DMSO.
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Immediately before use, prepare fresh stock solutions of TCEP, CuSO₄, and TBTA.
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Click Chemistry Reaction:
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In a microcentrifuge tube, combine the alkyne-modified protein sample with N-(Azido-PEG2)-N-biotin-PEG3-acid to a final concentration of 1.25 mM.
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Add the following reagents in the specified order, vortexing gently after each addition:
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TCEP to a final concentration of 1 mM.
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TBTA to a final concentration of 100 µM.
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CuSO₄ to a final concentration of 1 mM.
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Incubate the reaction mixture at room temperature for 1-2 hours.
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Purification of Labeled Protein:
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Remove excess reagents and byproducts by methods such as dialysis against PBS or by using a desalting column.
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Quantitative Data from a Representative Proteomics Experiment:
The following table summarizes mass spectrometry data from a study using a mixture of biotin-PEG-azide linkers to label peptides modified with a clickable probe (MeLacA). This demonstrates the successful covalent attachment of the linkers.
| Linker | Modification Mass (Da) |
| Biotin-PEG3-azide | 598.27848 |
| Biotin-PEG4-azide | 642.30470 |
| Biotin-PEG5-azide | 686.33091 |
Data adapted from a study by Wang et al. on the identification of modified peptides.
Visualizations
Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the chemical structure, a plausible synthetic pathway, and an experimental workflow involving N-(Azido-PEG2)-N-biotin-PEG3-acid.
Caption: Functional components of N-(Azido-PEG2)-N-biotin-PEG3-acid.
Caption: A potential synthetic route for the trifunctional linker.
Caption: Experimental workflow for proteomic analysis.
